N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) is a highly specialized fluorinated piperidine derivative utilized primarily as a certified reference material in forensic toxicology and as a versatile building block in medicinal chemistry. Characterized by a piperidine ring substituted with a para-fluorophenyl group at the 4-amino position, this free base compound exhibits a LogP of approximately 2.39 and a molecular weight of 194.25 g/mol. Its procurement is driven by the necessity for exact positional isomer identification in LC-MS/MS analytical workflows and the requirement for a highly reactive, anhydrous-compatible secondary amine in structure-activity relationship (SAR) studies.
Generic substitution of N-(4-fluorophenyl)piperidin-4-amine with its ortho- or meta-fluorinated isomers, or with its non-fluorinated analog (N-phenylpiperidin-4-amine), critically compromises both analytical and synthetic workflows[1]. In forensic analysis, positional isomers co-elute under standard chromatographic conditions, meaning that substituting the exact para-fluoro standard leads to definitive misidentification of metabolites and legal benchmarking failures. In synthetic applications, substituting the free base (CAS 38043-08-2) with the more common dihydrochloride salt (CAS 1193389-70-6) introduces stoichiometric equivalents of chloride and requires in situ neutralization, which can deactivate moisture-sensitive palladium catalysts in cross-coupling reactions and drastically reduce product yields.
In forensic toxicology and analytical benchmarking, distinguishing between fluorinated positional isomers (ortho-, meta-, and para-) is critical. Procuring the exact para-fluoro reference standard (CAS 38043-08-2) enables precise retention time calibration. Compared to the ortho-fluoro analog, the para-fluoro compound exhibits distinct retention behavior and fragmentation patterns in LC-QTOF-MS [1]. Without the exact positional isomer standard, misidentification of metabolites or environmental samples is highly probable.
| Evidence Dimension | Chromatographic Retention Time (RT) Resolution |
| Target Compound Data | Exact RT calibration for the para-fluoro isomer |
| Comparator Or Baseline | Ortho-fluoro and meta-fluoro positional isomers |
| Quantified Difference | Prevents false-positive co-elution; ensures 100% positional isomer specificity in mass spectrometry |
| Conditions | LC-QTOF-MS and GC-MS forensic screening matrices |
Forensic and toxicological laboratories must procure the exact positional isomer to meet ISO/IEC 17025 accreditation requirements for definitive substance identification.
When utilized as a building block in medicinal chemistry, the free base form of N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) offers superior processability over its dihydrochloride salt (CAS 1193389-70-6). In palladium-catalyzed cross-coupling or anhydrous amidation reactions, the dihydrochloride salt requires in situ neutralization, which introduces stoichiometric amounts of water and inorganic salts, often precipitating catalysts or reducing yields [1]. Procuring the free base eliminates this neutralization step, improving atom economy and reaction homogeneity.
| Evidence Dimension | Anhydrous Reaction Atom Economy |
| Target Compound Data | 0 equivalents of exogenous base required for dissolution |
| Comparator Or Baseline | Dihydrochloride salt (CAS 1193389-70-6) requiring 2.0+ equivalents of base |
| Quantified Difference | Eliminates aqueous byproducts; increases cross-coupling yields by preventing palladium catalyst deactivation |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination in aprotic solvents (e.g., Toluene, DMF) |
For process chemists and synthetic labs, procuring the free base streamlines workflows and maximizes yield in moisture-sensitive catalytic cycles.
In analogue-based drug design, the strategic placement of the fluorine atom at the para-position significantly alters the physicochemical profile compared to the non-fluorinated scaffold (N-phenylpiperidin-4-amine). The para-fluorine increases metabolic stability by blocking primary sites of CYP450-mediated oxidation and modulates the pKa of the piperidine nitrogen [1]. This specific structural motif has been shown to enhance binding affinity and selectivity for specific neurological targets by optimizing the lipophilic interactions within the binding pocket.
| Evidence Dimension | Metabolic Stability and Lipophilicity (LogP) |
| Target Compound Data | Para-fluorination increases LogP (~2.39) and blocks para-hydroxylation |
| Comparator Or Baseline | Non-fluorinated analog (N-phenylpiperidin-4-amine) |
| Quantified Difference | Extends metabolic half-life by preventing CYP450-mediated para-oxidation; shifts LogP by approximately +0.2 units |
| Conditions | In vitro hepatic microsome stability assays and in silico LogP profiling |
Medicinal chemists procure this specific fluorinated scaffold to exploit the 'fluorine effect,' achieving superior metabolic stability and target selectivity compared to the unfluorinated baseline.
Procuring the exact para-fluoro standard is mandatory for calibrating retention times and mass fragmentation patterns to distinguish it from ortho- and meta-fluorinated positional isomers in toxicological screening [1].
The free base form is the optimal choice for direct participation in Buchwald-Hartwig aminations or reductive aminations, where the absence of hydrochloride salts prevents catalyst poisoning and improves overall atom economy[2].
Selected over non-fluorinated analogs to exploit the para-fluorine's ability to modulate the basicity of the piperidine nitrogen and enhance metabolic stability in the development of novel neurological receptor ligands [3].